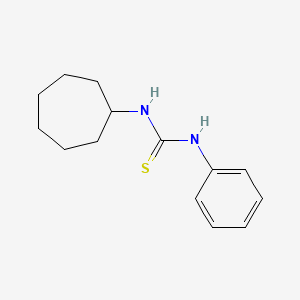

1-Cycloheptyl-3-phenylthiourea

Beschreibung

1-Cycloheptyl-3-phenylthiourea is a thiourea derivative characterized by a cycloheptyl group attached to the N1 position and a phenyl group at the N3 position. Thioureas are sulfur-containing compounds with the general structure R¹R²N–C(═S)–NR³R⁴, known for their versatility in hydrogen bonding, structural diversity, and applications in medicinal chemistry, catalysis, and materials science. This article compares its hypothetical features with similar compounds, focusing on substituent effects, structural parameters, and functional relevance.

Eigenschaften

Molekularformel |

C14H20N2S |

|---|---|

Molekulargewicht |

248.39 g/mol |

IUPAC-Name |

1-cycloheptyl-3-phenylthiourea |

InChI |

InChI=1S/C14H20N2S/c17-14(16-13-10-6-3-7-11-13)15-12-8-4-1-2-5-9-12/h3,6-7,10-12H,1-2,4-5,8-9H2,(H2,15,16,17) |

InChI-Schlüssel |

QPRNTVXRTQJSMT-UHFFFAOYSA-N |

Kanonische SMILES |

C1CCCC(CC1)NC(=S)NC2=CC=CC=C2 |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

The synthesis of 1-Cycloheptyl-3-phenylthiourea typically involves the reaction of cycloheptylamine with phenyl isothiocyanate. The reaction is carried out in an appropriate solvent, such as ethanol or acetonitrile, under reflux conditions. The product is then purified through recrystallization or chromatography to obtain the desired compound in high purity .

Industrial production methods for thiourea derivatives often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated purification systems to ensure consistent quality and yield.

Analyse Chemischer Reaktionen

1-Cycloheptyl-3-Phenylthioharnstoff durchläuft verschiedene chemische Reaktionen, darunter:

Oxidation: Diese Reaktion kann die Thioharnstoffgruppe mit Hilfe von Oxidationsmitteln wie Wasserstoffperoxid oder Kaliumpermanganat in eine Sulfonylgruppe umwandeln.

Reduktion: Die Reduktion der Verbindung kann mit Reduktionsmitteln wie Lithiumaluminiumhydrid erreicht werden, was zur Bildung der entsprechenden Amine führt.

Substitution: Die Verbindung kann nucleophile Substitutionsreaktionen eingehen, bei denen die Thioharnstoffgruppe durch andere Nucleophile, wie Halogenide oder Alkoxide, ersetzt wird.

Häufig verwendete Reagenzien und Bedingungen bei diesen Reaktionen sind milde bis moderate Temperaturen und Lösungsmittel wie Dichlormethan oder Tetrahydrofuran. Die gebildeten Hauptprodukte hängen von den spezifischen Reaktionsbedingungen und den verwendeten Reagenzien ab .

Wissenschaftliche Forschungsanwendungen

1-Cycloheptyl-3-Phenylthioharnstoff hat mehrere wissenschaftliche Forschungsanwendungen:

Chemie: Es wird als Ligand in der Koordinationschemie verwendet, um Komplexe mit Übergangsmetallen zu bilden, die auf ihre katalytischen Eigenschaften untersucht werden.

Medizin: Es werden laufend Untersuchungen durchgeführt, um sein Potenzial als Enzyminhibitor und seine Rolle bei der Medikamentenentwicklung für verschiedene Krankheiten zu erforschen.

Wirkmechanismus

Der Wirkmechanismus von 1-Cycloheptyl-3-Phenylthioharnstoff beinhaltet seine Wechselwirkung mit spezifischen molekularen Zielstrukturen, wie Enzymen oder Rezeptoren. Die Verbindung kann die Enzymaktivität durch Bindung an die aktive Stelle hemmen und so den Zugang des Substrats verhindern. Diese Hemmung kann zu verschiedenen biologischen Wirkungen führen, darunter antimikrobielle und antikanzerogene Aktivitäten. Die genauen beteiligten Pfade hängen vom spezifischen Ziel und dem biologischen Kontext ab .

Wissenschaftliche Forschungsanwendungen

1-Cycloheptyl-3-phenylthiourea has several scientific research applications:

Chemistry: It is used as a ligand in coordination chemistry to form complexes with transition metals, which are studied for their catalytic properties.

Medicine: Research is ongoing to explore its potential as an enzyme inhibitor and its role in drug development for various diseases.

Wirkmechanismus

The mechanism of action of 1-Cycloheptyl-3-phenylthiourea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site, thereby preventing substrate access. This inhibition can lead to various biological effects, including antimicrobial and anticancer activities. The exact pathways involved depend on the specific target and the biological context .

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

Thiourea derivatives exhibit significant variation in physical, chemical, and biological properties depending on substituent groups. Below is a comparative analysis of 1-cycloheptyl-3-phenylthiourea with selected analogs (Table 1), supported by experimental data from the literature.

Table 1: Comparison of Thiourea Derivatives

*Calculated based on molecular formula C₁₄H₁₈N₂S.

Key Comparative Insights

Substituent Effects on Solubility and Lipophilicity The cycloheptyl group in 1-cycloheptyl-3-phenylthiourea is larger and more lipophilic than the cyclopropyl group in or the 2-aminoethyl group in . This increases steric hindrance and reduces water solubility compared to analogs with polar substituents.

Hydrogen Bonding and Crystal Packing 1-(2-Aminoethyl)-3-phenylthiourea forms extended hydrogen-bonded tapes via N–H⋯S and N–H⋯N interactions. In contrast, the non-polar cycloheptyl group in the target compound likely limits H-bonding capacity, favoring van der Waals interactions. Acylated thioureas (e.g., 1-acetyl-3-phenylthiourea) show strong intramolecular H-bonding between the acyl oxygen and thiourea NH, stabilizing planar conformations.

Electron-withdrawing groups (e.g., acetyl in ) decrease electron density at the thiourea sulfur, altering reactivity in metal coordination or catalysis.

Biological and Functional Relevance

- Thioureas with heterocyclic substituents (e.g., 2-thiazolyl in ) may exhibit enhanced antimicrobial or antiviral activity due to sulfur and nitrogen interactions with biological targets.

- Halogenated analogs (e.g., ) are often explored for pesticidal or pharmaceutical applications owing to their stability and membrane permeability.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.